1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with an ethanesulfonyl group, a methyl group, and a thiophene-oxadiazole moiety
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethanesulfonyl group: This step may involve sulfonylation reactions using ethanesulfonyl chloride under basic conditions.
Attachment of the thiophene-oxadiazole moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The thiophene-oxadiazole moiety makes it a candidate for use in organic electronics, such as light-emitting diodes and solar cells.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and thiophene-oxadiazole compounds. Compared to these, 1-(ETHANESULFONYL)-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological and material properties . Some similar compounds are:
Tipepidine: A piperidine derivative with antitussive properties.
Tioconazole: A thiophene-containing antifungal agent.
Dorzolamide: A sulfonamide used to treat glaucoma.
Properties
IUPAC Name |
1-ethylsulfonyl-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-3-26(22,23)20-8-4-6-12(10-20)16(21)19(2)11-14-17-15(18-24-14)13-7-5-9-25-13/h5,7,9,12H,3-4,6,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHLQXHEGABMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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